1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps. The synthetic route often starts with the preparation of the cyclopropylmethylamine derivative, followed by the introduction of the 4-chlorobenzyl group. The final step involves the formation of the urea linkage. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, investigating its efficacy and safety in treating various conditions.
Industry: The compound could be utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-piperidinylmethanol:
Cyclopropylmethylamine derivatives: These compounds have a similar cyclopropylmethylamine core but may vary in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-3-1-10(2-4-11)7-15-12(18)16-8-13(9-17)5-6-13/h1-4,17H,5-9H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRDOWUSIKVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=C(C=C2)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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